

# Structure Elucidation of 6-Hydroxy-5-methoxynicotinic acid: A Multi-Technique Spectroscopic Approach

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Hydroxy-5-methoxynicotinic acid**

Cat. No.: **B1390482**

[Get Quote](#)

## Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for **6-Hydroxy-5-methoxynicotinic acid** ( $C_7H_7NO_4$ ). As a substituted nicotinic acid derivative, this molecule presents an interesting case study involving heteroaromaticity, multiple functional groups, and the potential for tautomerism. This document moves beyond a simple listing of techniques, focusing on the strategic integration of data from Mass Spectrometry (MS), Infrared (IR), UV-Visible (UV-Vis), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable structural proof. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.

## Introduction and Postulated Structure

**6-Hydroxy-5-methoxynicotinic acid** is a pyridine derivative. The nicotinic acid (pyridine-3-carboxylic acid) core is fundamental in biochemistry as a precursor to NAD/NADP and is a common scaffold in medicinal chemistry. The addition of hydroxyl and methoxy substituents modifies the electronic properties and potential biological activity of the parent molecule. Accurate structural verification is the first critical step in understanding its chemical behavior and potential applications.

Based on its name, the postulated structure contains a pyridine ring substituted at position 3 with a carboxylic acid, position 5 with a methoxy group, and position 6 with a hydroxyl group.

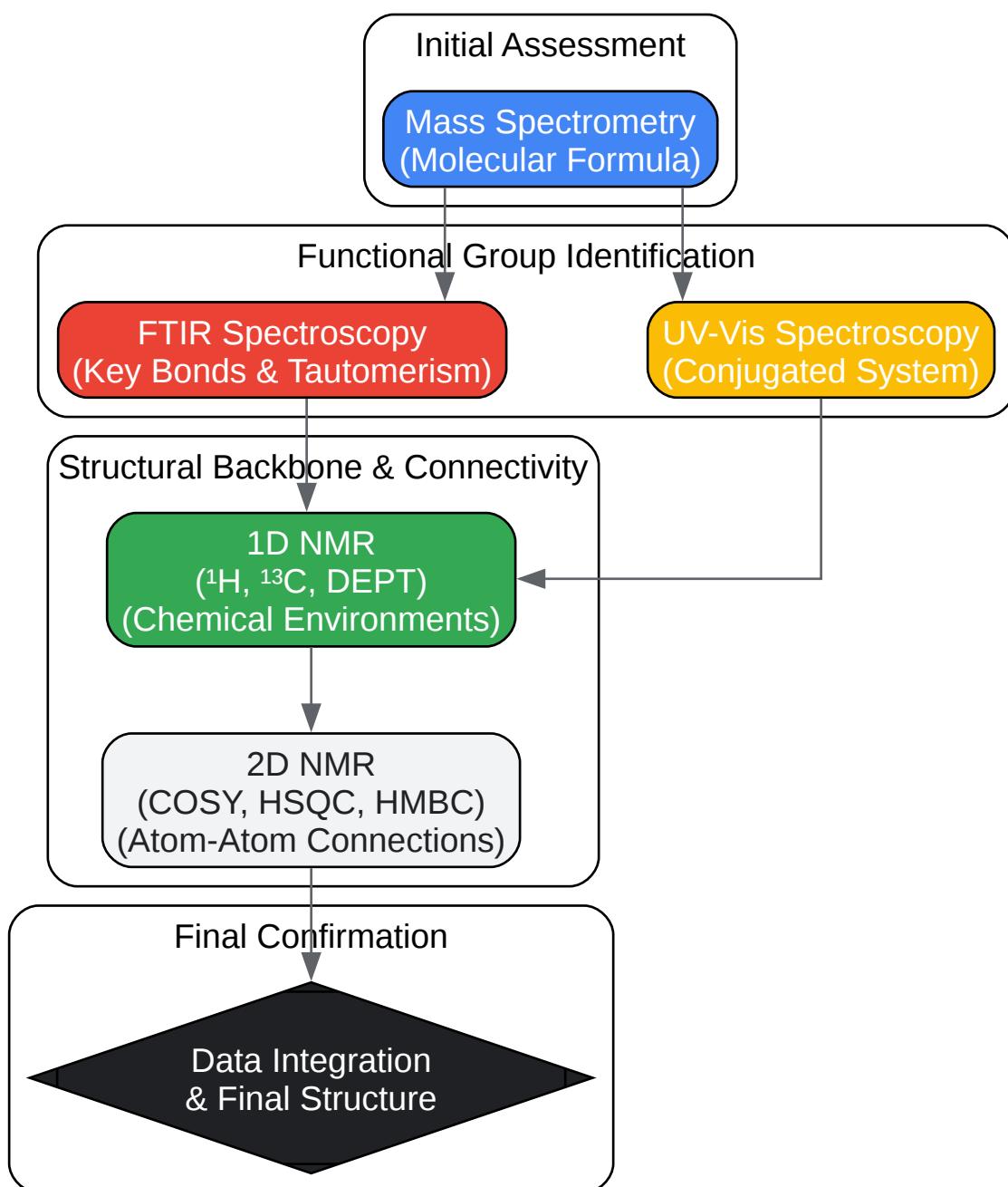
Initial Analysis:

- Molecular Formula: C<sub>7</sub>H<sub>7</sub>NO<sub>4</sub>
- Monoisotopic Mass: 169.0375 g/mol
- Key Functional Groups: Carboxylic acid (-COOH), phenol-like hydroxyl (-OH), aryl ether (-OCH<sub>3</sub>), pyridine ring.

A crucial consideration for this molecule is the potential for keto-enol tautomerism. The 6-hydroxypyridine moiety is tautomeric with 6-pyridone (specifically, 6-oxo-1,6-dihydropyridine-3-carboxylic acid). Spectroscopic evidence, particularly from IR and NMR, will be essential to determine the predominant form in the analyzed state. The IUPAC name for the parent compound, 6-hydroxynicotinic acid, is often cited as 6-oxo-1H-pyridine-3-carboxylic acid, suggesting the pyridone form is highly favored<sup>[1]</sup>. Our investigation will therefore aim to confirm this.

## The Strategic Analytical Workflow

A multi-faceted analytical strategy is required to solve a chemical structure puzzle. Each technique provides a unique piece of information, and their combination creates a self-validating system. Our approach is hierarchical, starting with broad molecular properties and progressively moving to fine atomic-level connectivity.

[Click to download full resolution via product page](#)

Caption: A strategic workflow for structure elucidation.

## Mass Spectrometry: Defining the Molecular Boundaries

**Expertise & Causality:** The first step is always to confirm the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the gold standard. It provides a mass measurement with enough accuracy (typically < 5 ppm) to definitively establish the molecular formula, distinguishing it from other possibilities with the same nominal mass.

**Expected Data & Interpretation:** For  $C_7H_7NO_4$ , the expected exact mass of the protonated molecule  $[M+H]^+$  is 170.0448. Observing a high-resolution mass signal at or very near this value provides strong confidence in the elemental formula.

Predicted Ion	Formula	Calculated m/z	Analysis Purpose
$[M+H]^+$	$[C_7H_8NO_4]^+$	170.0448	Confirms parent mass and molecular formula.
$[M-H_2O+H]^+$	$[C_7H_6NO_3]^+$	152.0342	Loss of water from the carboxylic acid or hydroxyl group.
$[M-COOH+H]^+$	$[C_6H_7NO_2]^+$	125.0499	Decarboxylation, a common fragmentation for carboxylic acids.

The fragmentation pattern provides clues about the structure's stability and the nature of its functional groups. The loss of moieties like water and the carboxyl group are characteristic and support the postulated functional groups[2][3].

## Vibrational & Electronic Spectroscopy: Probing Functional Groups and Conjugation Fourier-Transform Infrared (FTIR) Spectroscopy

**Expertise & Causality:** FTIR is a rapid, non-destructive technique perfect for identifying key functional groups by their characteristic vibrational frequencies. For this molecule, FTIR is particularly crucial for investigating the hydroxy-vs-pyridone tautomerism. A true 6-

hydroxypyridine would show a sharp O-H stretch. The pyridone tautomer, however, will exhibit an N-H stretch and a prominent C=O (amide) stretch.

#### Expected Data & Interpretation:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment	Structural Implication
3300-2500 (very broad)	O-H stretch	Carboxylic Acid O-H	Confirms -COOH group, likely H-bonded dimer.
~3100-2900	N-H stretch	Amide/Lactam N-H	Strong evidence for the pyridone tautomer.
~2950, ~2850	C-H stretch	Methoxy & Aromatic C-H	Confirms presence of sp <sup>3</sup> and sp <sup>2</sup> C-H bonds.
~1700-1680	C=O stretch	Carboxylic Acid C=O	Confirms -COOH group.
~1650-1630	C=O stretch	Amide I band (Lactam)	Strong evidence for the pyridone tautomer.
~1600, ~1470	C=C/C=N stretch	Aromatic Ring	Confirms the pyridine-like core.
~1250, ~1050	C-O stretch	Aryl Ether & Carboxylic Acid	Consistent with methoxy and COOH groups.

The presence of both a carboxylic C=O and a lower-frequency amide C=O, alongside a broad N-H stretch, would provide compelling evidence that the molecule exists predominantly in its pyridone form.

## UV-Visible Spectroscopy

**Expertise & Causality:** UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its conjugated  $\pi$ -system[4]. The substituted pyridine

ring acts as a chromophore. The position of the maximum absorbance ( $\lambda_{\text{max}}$ ) is sensitive to the substituents and the extent of conjugation[5][6][7]. Electron-donating groups (like -OH and -OCH<sub>3</sub>) typically cause a bathochromic (red) shift to longer wavelengths compared to the parent aromatic system[6].

**Expected Data & Interpretation:** Benzene shows a secondary absorption band around 255 nm. Substituted pyridines and pyridones absorb in a similar region. We can predict two primary  $\pi \rightarrow \pi^*$  transitions. The presence of the electron-donating methoxy group and the conjugated pyridone system is expected to shift the  $\lambda_{\text{max}}$  significantly into the 280-320 nm range. This confirms a highly conjugated heteroaromatic system.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

**Expertise & Causality:** NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment. All predicted shifts are relative to TMS and assume a solvent like DMSO-d<sub>6</sub>, which is suitable for polar, acidic compounds.

### <sup>1</sup>H NMR Spectroscopy

This experiment identifies all unique proton environments. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) are key parameters.

Predicted <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>):

Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
H-COOH	~13.0	Broad Singlet	1H	Acidic proton, exchangeable with D <sub>2</sub> O.
H-N1	~11.5	Broad Singlet	1H	Amide/lactam proton, confirms pyridone tautomer.[8]
H-2	~8.3	d, J ≈ 2.5 Hz	1H	Deshielded by adjacent N1 and C3-COOH. Meta-coupled to H-4. [9][10]
H-4	~7.9	d, J ≈ 2.5 Hz	1H	Deshielded by adjacent C3-COOH. Meta-coupled to H-2.
H-OCH <sub>3</sub>	~3.9	Singlet	3H	Standard chemical shift for an aryl methoxy group.

## <sup>13</sup>C NMR and DEPT Spectroscopy

This combination identifies all unique carbon environments and classifies them as CH<sub>3</sub>, CH<sub>2</sub>, CH, or quaternary (C).

Predicted <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>):

Assignment	Predicted $\delta$ (ppm)	DEPT-135	Rationale
C-3	~120	Negative (CH)	Quaternary carbon attached to the electron-withdrawing COOH group.
C-6	~160	Negative (C)	Carbonyl carbon of the pyridone tautomer, highly deshielded.
C-COOH	~165	Negative (C)	Carboxylic acid carbonyl carbon.
C-2	~145	Positive (CH)	Aromatic CH adjacent to nitrogen. <a href="#">[11]</a>
C-4	~140	Positive (CH)	Aromatic CH.
C-5	~148	Negative (C)	Quaternary carbon attached to the electron-donating OCH <sub>3</sub> group.
C-OCH <sub>3</sub>	~56	Positive (CH <sub>3</sub> )	Typical shift for a methoxy carbon.

## 2D NMR: Connecting the Dots

2D NMR is essential for assembling the fragments identified by 1D NMR into a complete structure.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). We would expect to see a cross-peak connecting the signals of H-2 and H-4, confirming their meta-relationship on the pyridine ring.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This would definitively link the proton and carbon assignments: H-2 to C-2, H-4 to C-4, and the methoxy protons to the methoxy carbon.

- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing us to piece the entire scaffold together.

Caption: Key HMBC correlations confirming substituent positions.

Data Integration from HMBC:

- Placing the Methoxy Group: A strong correlation from the methoxy protons (~3.9 ppm) to a quaternary carbon at ~148 ppm definitively places the  $-\text{OCH}_3$  group on C-5.
- Placing the Carboxyl Group: Correlations from both H-2 and H-4 to the quaternary carbon C-3, and critically from H-4 to the carboxyl carbon (~165 ppm), lock the  $-\text{COOH}$  group at the C-3 position.
- Confirming the Pyridone Ring: Correlations from the N-H proton to C-2 and C-6, and from H-2 to the C-6 carbonyl carbon, confirm the 6-pyridone tautomer and the overall ring structure.

## Conclusion: The Confirmed Structure

The synergistic interpretation of data from MS, FTIR, UV-Vis, and a full suite of NMR experiments leads to the unambiguous elucidation of the structure. The evidence strongly supports the molecule existing as 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid. High-resolution mass spectrometry confirmed the elemental formula  $\text{C}_7\text{H}_7\text{NO}_4$ . FTIR and  $^1\text{H}$  NMR identified the key functional groups and provided definitive evidence for the 6-pyridone tautomer over the 6-hydroxy alternative. Finally, 2D NMR, particularly HMBC, provided the unequivocal atom-to-atom connectivity map, confirming the substitution pattern on the pyridine ring. This systematic approach exemplifies a robust and self-validating protocol essential for modern chemical science.

## Appendix: Experimental Protocols

General: A sample of **6-Hydroxy-5-methoxynicotinic acid** is obtained and used as received or purified by recrystallization if necessary.

Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid).
- Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Method: Infuse the sample solution at a flow rate of 5-10  $\mu$ L/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
- Calibration: Use an external calibrant solution (e.g., sodium formate) immediately before or during the run to ensure mass accuracy below 5 ppm.
- Data Analysis: Identify the  $[M+H]^+$  ion and calculate its elemental composition using the instrument's software, comparing the measured mass to the theoretical mass.

#### Protocol 7.2: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FTIR spectrometer.
- Method: Acquire a background spectrum of the clean ATR crystal. Apply pressure to the sample with the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). Identify and label the wavenumbers of major absorption bands and assign them to corresponding functional group vibrations.

#### Protocol 7.3: UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-transparent solvent (e.g., ethanol or water).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

- Method: Fill a quartz cuvette with the solvent to serve as a blank. Fill a second cuvette with the sample solution. Scan the sample from 200 nm to 600 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

#### Protocol 7.4: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Method:
  - Acquire a standard <sup>1</sup>H NMR spectrum.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Acquire a DEPT-135 spectrum.
  - Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC. Optimize acquisition and processing parameters (e.g., number of scans, spectral width, relaxation delays) for best results.
- Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C). Integrate <sup>1</sup>H signals, pick peaks, and analyze coupling patterns. Correlate peaks across all 1D and 2D spectra to build the structural assignment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [masterorganicchemistry.com](#) [masterorganicchemistry.com]
- 5. [chem.libretexts.org](#) [chem.libretexts.org]
- 6. [staff.hnue.edu.vn](#) [staff.hnue.edu.vn]
- 7. [repository.up.ac.za](#) [repository.up.ac.za]
- 8. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [echemi.com](#) [echemi.com]
- 10. [chemistry.stackexchange.com](#) [chemistry.stackexchange.com]
- 11. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Structure Elucidation of 6-Hydroxy-5-methoxynicotinic acid: A Multi-Technique Spectroscopic Approach]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390482#structure-elucidation-of-6-hydroxy-5-methoxynicotinic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)